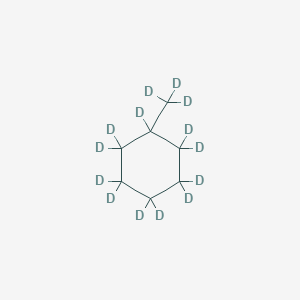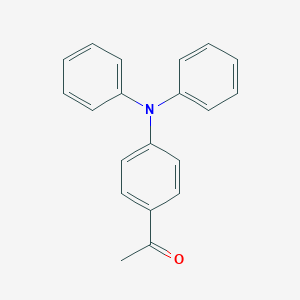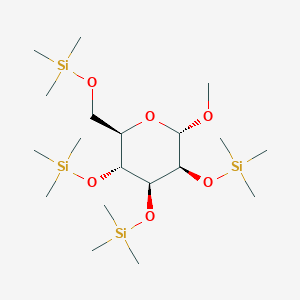
alpha-D-Mannopyranoside, methyl 2,3,4,6-tetrakis-O-(trimethylsilyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Alpha-D-Mannopyranoside, methyl 2,3,4,6-tetrakis-O-(trimethylsilyl)-, commonly known as TMS-Man, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. TMS-Man is a derivative of mannose, a simple sugar that is found in various natural sources, including fruits, vegetables, and dairy products. TMS-Man is synthesized by chemically modifying mannose, and it is widely used in various biochemical and physiological experiments.
作用机制
TMS-Man works by binding to specific carbohydrate-binding proteins, such as lectins. Lectins are proteins that bind to specific carbohydrates and play important roles in various biological processes. TMS-Man can be used to study the binding specificity of lectins and their role in biological processes.
生化和生理效应
TMS-Man has been shown to have various biochemical and physiological effects. It can inhibit the growth of certain bacteria and viruses by blocking their ability to bind to host cells. TMS-Man can also modulate the immune response by binding to specific immune cells and regulating their activity. Additionally, TMS-Man has been shown to have anti-inflammatory properties and can reduce inflammation in various tissues.
实验室实验的优点和局限性
TMS-Man has several advantages for lab experiments. It is stable and can be stored for long periods without degradation. TMS-Man is also highly soluble in water, making it easy to prepare solutions for experiments. However, TMS-Man has some limitations. It is a relatively expensive compound, and its synthesis requires specialized equipment and expertise. Additionally, TMS-Man can be toxic in high concentrations, and care should be taken when handling it.
未来方向
There are several future directions for TMS-Man research. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the development of new applications for TMS-Man, such as in drug development or as a diagnostic tool. Additionally, further studies are needed to fully understand the biochemical and physiological effects of TMS-Man and its potential clinical applications.
In conclusion, TMS-Man is a valuable tool in scientific research, particularly in the field of glycobiology. Its unique properties and potential applications have made it a subject of interest for many researchers. Although there are some limitations to its use, the advantages of TMS-Man outweigh the drawbacks, and it is expected to continue to play an important role in scientific research in the future.
合成方法
The synthesis of TMS-Man involves the chemical modification of mannose using trimethylsilyl (TMS) groups. The TMS groups are added to the hydroxyl groups of mannose, resulting in the formation of TMS-Man. The synthesis of TMS-Man is a complex process that requires specialized equipment and expertise. However, the availability of TMS-Man has increased in recent years due to the development of more efficient synthesis methods.
科学研究应用
TMS-Man has been extensively used in scientific research, particularly in the field of glycobiology. Glycobiology is the study of carbohydrates and their role in biological processes. TMS-Man is a valuable tool in glycobiology research as it can be used to study the structure and function of glycoproteins and glycolipids. Glycoproteins and glycolipids are complex molecules that play important roles in cell signaling, immune response, and other physiological processes.
属性
CAS 编号 |
1769-06-8 |
|---|---|
产品名称 |
alpha-D-Mannopyranoside, methyl 2,3,4,6-tetrakis-O-(trimethylsilyl)- |
分子式 |
C19H46O6Si4 |
分子量 |
482.9 g/mol |
IUPAC 名称 |
[(2S,3S,4S,5R,6R)-2-methoxy-3,5-bis(trimethylsilyloxy)-6-(trimethylsilyloxymethyl)oxan-4-yl]oxy-trimethylsilane |
InChI |
InChI=1S/C19H46O6Si4/c1-20-19-18(25-29(11,12)13)17(24-28(8,9)10)16(23-27(5,6)7)15(22-19)14-21-26(2,3)4/h15-19H,14H2,1-13H3/t15-,16-,17+,18+,19+/m1/s1 |
InChI 键 |
UIDVFSCIFIMDHO-GFEQUFNTSA-N |
手性 SMILES |
CO[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |
SMILES |
COC1C(C(C(C(O1)CO[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |
规范 SMILES |
COC1C(C(C(C(O1)CO[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



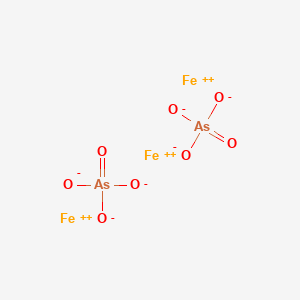
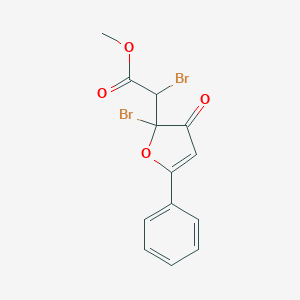
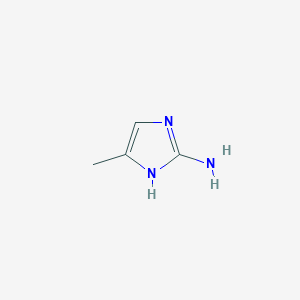
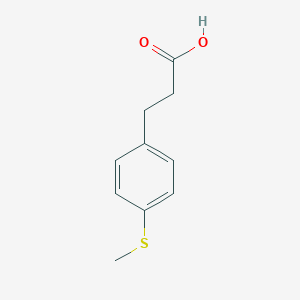
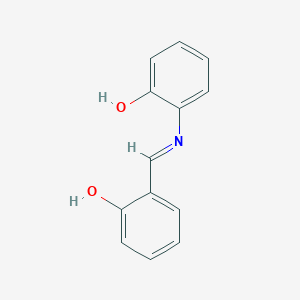
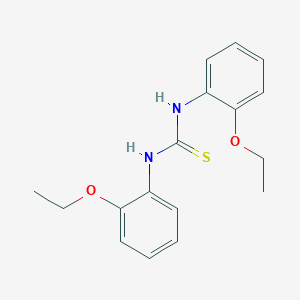
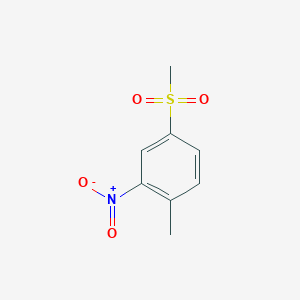
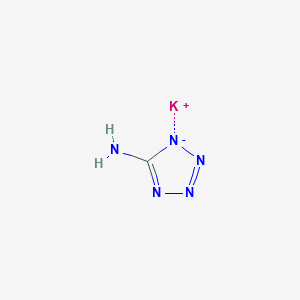
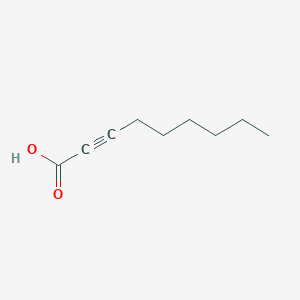
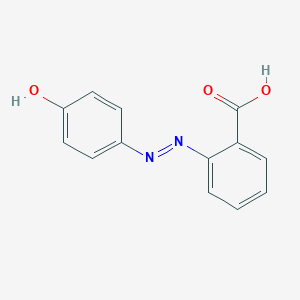
![(3aR-cis)-(+)-3,3a,8,8a-Tetrahydro-2H-indeno[1,2-d]oxazol-2-one](/img/structure/B156624.png)
![4-[(3,4-Diaminophenyl)methyl]benzene-1,2-diamine](/img/structure/B156625.png)
